molecular formula C8H14O2Si B14576805 Silane, trimethyl[(5-methyl-2-furanyl)oxy]- CAS No. 61550-05-8

Silane, trimethyl[(5-methyl-2-furanyl)oxy]-

Cat. No.: B14576805
CAS No.: 61550-05-8
M. Wt: 170.28 g/mol
InChI Key: MADPYDGHQQBGRP-UHFFFAOYSA-N
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Description

Silane, trimethyl[(5-methyl-2-furanyl)oxy]-: is an organosilicon compound with the molecular formula C_8H_16O_2Si. This compound is characterized by the presence of a silane group bonded to a trimethylsilyl group and a 5-methyl-2-furanyl group. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, trimethyl[(5-methyl-2-furanyl)oxy]- typically involves the reaction of trimethylsilyl chloride with 5-methyl-2-furanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

(CH3)3SiCl+C6H6O(CH3)3SiO-C6H6+HCl\text{(CH}_3\text{)}_3\text{SiCl} + \text{C}_6\text{H}_6\text{O} \rightarrow \text{(CH}_3\text{)}_3\text{SiO-C}_6\text{H}_6 + \text{HCl} (CH3​)3​SiCl+C6​H6​O→(CH3​)3​SiO-C6​H6​+HCl

Industrial Production Methods: In an industrial setting, the production of Silane, trimethyl[(5-methyl-2-furanyl)oxy]- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: Silane, trimethyl[(5-methyl-2-furanyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form silanes with lower oxidation states.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or ozone can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Silanols and siloxanes.

    Reduction: Lower oxidation state silanes.

    Substitution: Various substituted silanes depending on the reagent used.

Scientific Research Applications

Silane, trimethyl[(5-methyl-2-furanyl)oxy]- has a wide range of applications in scientific research:

    Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of advanced materials such as coatings and adhesives.

Mechanism of Action

The mechanism by which Silane, trimethyl[(5-methyl-2-furanyl)oxy]- exerts its effects involves the interaction of the silane group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The 5-methyl-2-furanyl group can participate in π-π interactions, enhancing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

    Trimethylsilane: An organosilicon compound with the formula (CH_3)_3SiH. It is used in the semiconductor industry and as a reagent in organic synthesis.

    Dimethylsilane: A related compound with two methyl groups attached to the silicon atom. It is less reactive compared to trimethylsilane.

    Tetramethylsilane: Another similar compound with four methyl groups attached to the silicon atom. It is commonly used as a reference standard in NMR spectroscopy.

Uniqueness: Silane, trimethyl[(5-methyl-2-furanyl)oxy]- is unique due to the presence of the 5-methyl-2-furanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable reagent in various chemical transformations and applications.

Properties

CAS No.

61550-05-8

Molecular Formula

C8H14O2Si

Molecular Weight

170.28 g/mol

IUPAC Name

trimethyl-(5-methylfuran-2-yl)oxysilane

InChI

InChI=1S/C8H14O2Si/c1-7-5-6-8(9-7)10-11(2,3)4/h5-6H,1-4H3

InChI Key

MADPYDGHQQBGRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)O[Si](C)(C)C

Origin of Product

United States

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